ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
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Overview
Description
Ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a complex organic compound belonging to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a quinoline core fused with a pyrazole ring, which is further substituted with ethyl, methoxyphenyl, and phenyl groups. This unique arrangement contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing quinoline and indole moieties have been found to exhibit a broad range of biological activities . For instance, quinoline derivatives have been reported to inhibit class II c-Met , a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This interaction can lead to various changes in cellular processes, depending on the specific targets involved .
Biochemical Pathways
It’s known that quinoline and indole derivatives can influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized through the Pfitzinger reaction involving isatin and an aryl methyl ketone. The pyrazole ring is then introduced via a cyclization reaction using hydrazine derivatives.
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Step 1: Synthesis of Quinoline Core
Reactants: Isatin, aryl methyl ketone
Conditions: Acidic or basic medium, reflux
Product: Quinoline derivative
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Step 2: Formation of Pyrazole Ring
Reactants: Quinoline derivative, hydrazine hydrate
Conditions: Reflux in ethanol
Product: Pyrazoloquinoline intermediate
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Step 3: Substitution and Esterification
Reactants: Pyrazoloquinoline intermediate, ethyl chloroformate, 2-methoxyaniline, phenylboronic acid
Conditions: Catalytic amounts of palladium, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran)
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium on carbon
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid
Major Products
Oxidation: Hydroxy or carbonyl derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can be compared with other pyrazoloquinoline derivatives, such as:
- Ethyl 7-methoxy-1-(4-methylbenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
- Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
These compounds share a similar quinoline core but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
IUPAC Name |
ethyl 1-(2-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c1-3-32-26(30)18-13-14-21-19(15-18)25-20(16-27-21)24(17-9-5-4-6-10-17)28-29(25)22-11-7-8-12-23(22)31-2/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNIQUMHINACIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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